molecular formula C15H23N3O B11816485 1-(2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11816485
M. Wt: 261.36 g/mol
InChI Key: UBIMIYZUEMEIBO-UHFFFAOYSA-N
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Description

1-(2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a pyrrolidine ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 1-(2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine and pyrrolidine intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings play crucial roles in binding to these targets, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar compounds include other pyrrolidine and pyridine derivatives. What sets 1-(2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone apart is its unique combination of these two rings, which may confer distinct biological activities and pharmacokinetic properties. Examples of similar compounds are pyrrolidine-2-one and pyrrolidine-2,5-diones .

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

1-[2-[6-(butan-2-ylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C15H23N3O/c1-4-11(2)17-15-8-7-13(10-16-15)14-6-5-9-18(14)12(3)19/h7-8,10-11,14H,4-6,9H2,1-3H3,(H,16,17)

InChI Key

UBIMIYZUEMEIBO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NC=C(C=C1)C2CCCN2C(=O)C

Origin of Product

United States

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